Dasatinib-d8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649385 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132093-70-9 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dasatinib-d8: A Technical Guide to Isotopic Labeling and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dasatinib-d8, a deuterated internal standard for the sensitive and accurate quantification of the tyrosine kinase inhibitor Dasatinib. This document outlines the core principles and methodologies for its isotopic labeling, purification, and rigorous purity analysis, essential for its application in preclinical and clinical research.
Introduction to Dasatinib and the Role of Isotopic Labeling
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it targets the BCR-ABL fusion protein and the Src family of kinases (including SRC, LCK, YES, and FYN), as well as c-KIT, EPHA2, and PDGFRβ.[1][2] Its primary therapeutic applications are in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] By inhibiting the constitutive kinase activity of BCR-ABL, Dasatinib effectively halts the downstream signaling pathways that drive malignant cell proliferation and survival.[3]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are critical tools in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS, which co-elutes with the analyte but is distinguishable by its higher mass, allows for the correction of variability introduced during sample preparation, extraction, and ionization. This significantly enhances the accuracy, precision, and robustness of pharmacokinetic and metabolic studies. This compound, where eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of Dasatinib in complex biological matrices.
Isotopic Labeling of this compound: Synthetic Approach
The synthesis of this compound involves the incorporation of deuterium atoms into the Dasatinib molecule. A common strategy is to utilize a deuterated precursor during the synthesis. One established method involves the use of deuterated 1-(2-hydroxyethyl)piperazine, specifically 1-(2-hydroxyethyl)piperazine-d8, as a key building block.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, based on established synthetic methodologies for Dasatinib.
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid
-
1-(2-Hydroxyethyl)piperazine-d8
-
Amidation condensing agents (e.g., HATU, EDCI)[4]
-
Chlorinating agents (e.g., oxalyl chloride, thionyl chloride)[5]
-
Organic solvents (e.g., n-pentanol, acetonitrile, THF, MeOH)[6]
-
Bases (e.g., K2CO3, Cs2CO3)[6]
Procedure:
-
Activation of the Carboxylic Acid: The carboxylic acid of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid is activated. This can be achieved by converting it to an acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.[5]
-
Amidation Reaction: The activated thiazole derivative is then reacted with 2-chloro-6-methylaniline in the presence of a suitable base to form the amide bond, yielding N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
-
Coupling with Deuterated Piperazine: The resulting intermediate is coupled with 1-(2-hydroxyethyl)piperazine-d8. This nucleophilic substitution reaction is typically carried out in a high-boiling point solvent such as n-pentanol at elevated temperatures.[6]
-
Purification: The crude this compound product is purified using techniques such as column chromatography or recrystallization to achieve high chemical purity.[7]
Diagram of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Purity Analysis of this compound
Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the chemical purity of this compound and detecting any process-related or degradation impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Sunniest C18, 250 x 4.6 mm, 5 µm)[8]
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0)[8]
-
Mobile Phase B: Methanol:Buffer:Acetonitrile (90:5:5 v/v/v)[8]
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.2 mL/min[8] |
| Column Temperature | 35 °C[8] |
| Detection Wavelength | 310 nm[8] |
| Injection Volume | 10 µL |
| Gradient Elution | A gradient program is typically employed to ensure separation of all potential impurities. |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the isotopic labeling and determining the isotopic enrichment of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
Mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Dasatinib and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dasatinib | 488.1 | 401.1 |
| This compound | 496.15 | 406.1 |
| Data from[9] |
Data Analysis:
The isotopic distribution is analyzed to determine the percentage of the d8 species and to quantify any lower deuterated species (d1-d7) or the unlabeled (d0) compound. High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements to confirm the elemental composition and deuterium incorporation.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium incorporation.
Instrumentation:
-
High-field NMR spectrometer
Sample Preparation:
-
This compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
Data Analysis:
-
¹H NMR: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the piperazine ring confirms the successful incorporation of deuterium.
-
¹³C NMR: The carbon signals of the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, providing further structural confirmation.
Diagram of Purity Analysis Workflow:
Caption: A workflow illustrating the multi-faceted approach to this compound purity analysis.
Mechanism of Action: Dasatinib Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting the phosphorylation of downstream substrates.[3] This leads to the suppression of proliferative signals and the induction of apoptosis in cancer cells.
Diagram of Dasatinib Inhibition of the BCR-ABL Pathway:
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Src Family Kinase Signaling Pathway
Src family kinases are involved in various cellular processes, including cell adhesion, migration, and invasion.[10] In many cancers, Src is overexpressed or hyperactivated. Dasatinib potently inhibits Src and other Src family kinases. This inhibition disrupts downstream signaling through molecules like focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), leading to reduced cell motility and invasion.[11][12]
Diagram of Dasatinib Inhibition of the Src Family Kinase Pathway:
Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion, migration, and invasion.
Conclusion
This compound is an indispensable tool for the accurate quantification of Dasatinib in research and development. Its synthesis through the incorporation of a deuterated precursor, followed by rigorous purification and multi-faceted purity analysis using HPLC, LC-MS/MS, and NMR, ensures its suitability as a high-quality internal standard. A thorough understanding of its synthesis and characterization is essential for generating reliable data in pharmacokinetic and other quantitative studies of Dasatinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. researchgate.net [researchgate.net]
- 4. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google Patents [patents.google.com]
- 5. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 8. brjac.com.br [brjac.com.br]
- 9. vibgyorpublishers.org [vibgyorpublishers.org]
- 10. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Dasatinib-d8: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dasatinib-d8, a deuterated analog of the potent tyrosine kinase inhibitor Dasatinib. Understanding these fundamental physicochemical properties is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of preclinical and clinical studies. This document synthesizes available data, outlines detailed experimental protocols, and visualizes key concepts to support researchers in their work with this important compound.
While specific quantitative solubility and stability data for this compound are not extensively published, the data for Dasatinib is considered a strong surrogate due to the negligible impact of deuterium substitution on these properties. This guide will therefore leverage data from Dasatinib studies, with the explicit understanding that it serves as a reliable proxy for this compound.
Core Topic: Solubility and Stability of this compound
Solubility Profile
Dasatinib is characterized as a low-solubility compound, classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, indicating low solubility and high permeability.[1][2] Its aqueous solubility is pH-dependent.[1]
| Solvent | Type | Concentration | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | Organic | ~14.3 mg/mL | Not Specified | [3][4] |
| Dimethylformamide (DMF) | Organic | ~25 mg/mL | Not Specified | [3][4] |
| Methanol | Organic | Soluble | Not Specified | |
| Aqueous Buffers | Aqueous | Sparingly Soluble | Not Specified | [3][4] |
| 1:1 solution of DMF:PBS (pH 7.2) | Aqueous/Organic | ~0.5 mg/mL | Not Specified | [3][4] |
Note: Data presented is for Dasatinib and is considered a strong surrogate for this compound.
Stability Profile
Dasatinib exhibits varying stability under different environmental conditions. Forced degradation studies have shown that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[5] However, the compound is relatively stable under neutral, thermal, and photolytic stress.[5]
| Stress Condition | Details | Observation | Degradation (%) | Source |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 min | Degradation observed | 7.9% | [6] |
| Neutral Hydrolysis | Water at 60°C for 30 min | Minor degradation | 2.6% | [6] |
| Alkaline Hydrolysis | Not Specified | Susceptible | Not Quantified | [5] |
| Oxidation | Not Specified | Susceptible | Not Quantified | [5] |
| Thermal Degradation | Dry Heat | Stable | Not Specified | [5] |
| Photodegradation | Not Specified | Stable | Not Specified | [5] |
Note: Data presented is for Dasatinib and is considered a strong surrogate for this compound.
-
Solid Form: Dasatinib as a crystalline solid is stable for at least 4 years when stored at -20°C.[3]
-
Stock Solutions: Stock solutions prepared in organic solvents like DMSO or DMF should be stored in aliquots to avoid repeated freeze-thaw cycles. At -80°C, they are stable for up to 6 months, and at -20°C, for up to 1 month.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3][4]
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the harmonized approach for Biopharmaceutics Classification System (BCS) solubility assessment.[7][8][9][10]
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
Materials:
-
This compound
-
pH 1.2 buffer (e.g., 0.1 N HCl)
-
pH 4.5 buffer (e.g., acetate buffer)
-
pH 6.8 buffer (e.g., phosphate buffer)
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Shaking incubator or equivalent
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
Procedure:
-
Preliminary Assessment: Conduct a preliminary experiment to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in triplicate. The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the samples in a shaking incubator set at 37 ± 1 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained to prevent precipitation or further dissolution.
-
Quantification: Analyze the clear supernatant for the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate the mean solubility and standard deviation for each pH condition.
Stability-Indicating Assay (Forced Degradation Study)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.[5][6][11]
Objective: To evaluate the degradation profile of this compound and establish a stability-indicating analytical method.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Degradation: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 N) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Degradation: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 N) and heat. Neutralize before analysis.
-
Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3-30%) at room temperature or with heating.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat in an oven at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
Visualizations
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL kinase and the SRC family of kinases, which are crucial in the signaling pathways that promote cancer cell proliferation and survival.[12][13][14]
Caption: this compound inhibits BCR-ABL and SRC kinases, blocking downstream signaling.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 11. [PDF] A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations | Semantic Scholar [semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
The Researcher's Guide to Dasatinib-d8: Commercial Availability and Technical Applications
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial suppliers, availability, and technical applications of Dasatinib-d8. This deuterated analog of the potent tyrosine kinase inhibitor Dasatinib is a critical tool for pharmacokinetic and bioanalytical studies.
Commercial Suppliers and Availability
This compound is available from a range of commercial suppliers specializing in research chemicals and analytical standards. The compound, identified by CAS number 1132093-70-9, is primarily utilized as an internal standard for the quantification of Dasatinib in various biological matrices by mass spectrometry.[1][2] The table below summarizes key quantitative data from several prominent suppliers.
| Supplier | Purity | Available Quantities | Storage Temperature | Solubility |
| Cayman Chemical | ≥99% deuterated forms (d1-d8); ≤1% d0[1] | Inquire | -20°C[1] | DMSO, Methanol[1] |
| Simson Pharma | High Quality (Certificate of Analysis provided) | Inquire | Inquire | Inquire |
| GlpBio | Inquire | 1mg, 5mg, 10mg | -80°C (6 months), -20°C (1 month) | DMSO, Methanol |
| Santa Cruz Biotechnology | Inquire | Inquire | Inquire | Inquire |
| InvivoChem | ≥ 99%[3] | 1mg | -20°C (3 years)[3] | Inquire |
| MyBioSource | Inquire | Inquire | -2°C (3 years)[4] | Inquire |
| HANGZHOU LEAP CHEM CO., LTD. | Inquire | Inquire | Inquire | Inquire |
Core Application: Internal Standard in Bioanalysis
The primary and most critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Dasatinib in biological samples such as plasma.[2][5][6] The stable isotope-labeled this compound co-elutes with the unlabeled Dasatinib but is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and instrument analysis, ensuring accurate and reliable pharmacokinetic data.[2]
Experimental Workflow: Quantification of Dasatinib in Plasma
The following diagram outlines a typical experimental workflow for the quantification of Dasatinib in plasma samples using this compound as an internal standard.
Caption: A typical workflow for the quantification of Dasatinib in plasma using this compound.
Detailed Experimental Protocol: LC-MS/MS Quantification of Dasatinib in Human Plasma
The following protocol is a detailed methodology for the determination of Dasatinib in human plasma using LC-MS/MS with this compound as the internal standard. This method is based on established and validated procedures.[5]
1. Preparation of Stock and Working Solutions:
-
Dasatinib Stock Solution: Prepare a stock solution of Dasatinib in methanol.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of 0.4 µg/mL.[5]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by serial dilution of the Dasatinib stock solution with methanol.[5]
2. Sample Preparation:
-
To 200 µL of human plasma, add a known amount of the this compound internal standard working solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[5][6]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
4. Data Analysis:
-
Integrate the peak areas for both Dasatinib and this compound.
-
Calculate the ratio of the peak area of Dasatinib to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dasatinib in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for this method has been established from 1-400 ng/mL.[5]
Mechanism of Action: Dasatinib Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases, primarily targeting the Bcr-Abl fusion protein and members of the Src family of kinases.[1] Its therapeutic effects in treating certain types of leukemia stem from its ability to block the signaling pathways that drive cancer cell proliferation and survival.[1][7]
Caption: Dasatinib's inhibition of Bcr-Abl and Src family kinases.
This guide provides a foundational understanding of the commercial landscape and technical utilization of this compound for research professionals. For specific pricing, availability, and detailed technical data sheets, it is recommended to directly contact the suppliers listed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 1132093-70-9 | Benchchem [benchchem.com]
- 3. invivochem.net [invivochem.net]
- 4. mybiosource.com [mybiosource.com]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Dasatinib-d8: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Dasatinib-d8 (CAS: 1132093-70-9). Given that specific toxicological and physicochemical data for the deuterated form are limited, this guide incorporates data from the non-deuterated parent compound, Dasatinib (CAS: 302962-49-8), as a primary reference for safety considerations. It is imperative to handle this compound with the care required for a potent, physiologically active substance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301 | Toxic if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage.[1] |
| Carcinogenicity | 2 | H351 | Suspected of causing cancer.[1] |
| Reproductive Toxicity | 2 | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
GHS Pictograms
The following pictograms are associated with this compound, visually conveying the primary hazards:
| Pictogram | Hazard Represented |
| Acute Toxicity (fatal or toxic) | |
| Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity | |
| Serious Eye Damage | |
| Skin Irritant | |
| Hazardous to the Aquatic Environment |
Physicochemical and Toxicological Data
Quantitative data for this compound is not extensively available. The following tables summarize the known properties of this compound and its parent compound, Dasatinib.
Physical and Chemical Properties
| Property | This compound | Dasatinib |
| CAS Number | 1132093-70-9[2] | 302962-49-8 |
| Molecular Formula | C₂₂H₁₈D₈ClN₇O₂S[3][4] | C₂₂H₂₆ClN₇O₂S |
| Molecular Weight | 496.1 g/mol [3] | 488.0 g/mol |
| Appearance | Solid[5] | Crystalline Solid |
| Melting Point | Not determined | ~285 °C[6] |
| Solubility | Soluble in DMSO and Methanol.[3] | Insoluble in water; pH-dependent aqueous solubility.[6] Low aqueous solubility.[6] |
| Stability | Stable under normal conditions.[5] Store in a cool, dry, well-ventilated area.[5] Recommended storage at -20°C for long-term.[2] | Stable at room temperature.[6] |
Toxicological Data (Dasatinib)
Note: This data is for the non-deuterated Dasatinib and should be used as an indicator of the potential toxicity of this compound.
| Parameter | Value | Species | Reference |
| Oral LD50 | 50-100 mg/kg | Rat | [7] |
| Oral LD50 | 25-45 mg/kg | Monkey | [7] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not publicly available and are typically considered proprietary information by the manufacturers. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing, are generally followed for GHS classification.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
Caption: Required Personal Protective Equipment for handling this compound.
Handling Practices
-
Avoid all personal contact, including inhalation of dust.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly sealed when not in use.[5]
-
Pregnant personnel should avoid exposure to crushed or broken material.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Accidental Release Measures
The logical workflow for responding to a spill is outlined in the diagram below.
Caption: Logical workflow for responding to a this compound spill.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.
Storage
-
Store in a tightly closed, original container.[5]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.[5]
-
For long-term stability, storage at -20°C is recommended.
Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations.[1]
-
Do not allow the product to enter the sewage system or waterways.[1]
-
Empty containers should be treated as hazardous waste.
Signaling Pathway Context
Dasatinib is a potent inhibitor of the BCR-ABL and Src family tyrosine kinases.[7] Understanding its mechanism of action is crucial for appreciating its physiological activity and the need for cautious handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Methodological & Application
Application Notes and Protocols for the Use of Dasatinib-d8 as an Internal Standard in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5][6][7] Accurate quantification of Dasatinib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety.[5] Due to the complexity of biological samples, a robust and reliable analytical method is required to minimize matrix effects and ensure data accuracy.[8] The use of a stable isotope-labeled internal standard (IS), such as Dasatinib-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][][10] this compound, being chemically identical to Dasatinib but with a different mass, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[][10] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of Dasatinib in plasma for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Dasatinib quantification using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation[11] | Protein Precipitation[12] | Solid Phase Extraction[1] |
| LC Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[11] | Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 μm)[12] | Luna phenyl-hexyl[1] |
| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Formic Acid[11] | Acetonitrile:5 mM Ammonium Formate pH 4.0 (65:35 v/v)[12] | Not Specified |
| Flow Rate | 0.7 mL/min[11] | 0.5 mL/min[12] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] | Not Specified | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transition (Dasatinib) | m/z 488.1 > 401.1[11] | m/z 488[12] | Not Specified |
| MRM Transition (this compound) | m/z 496.15 > 406.1[11] | m/z 496[12] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 400 ng/mL[11] | 15 - 200 ng/mL[12] | 1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[11] | 15 ng/mL | 1 ng/mL[1] |
| Intra-assay Precision (%CV) | < 15% | < 15% | < 5.3%[1] |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 5.3%[1] |
| Accuracy (% Nominal) | 85 - 115% | 85 - 115%[12] | 91 - 109%[1] |
| Recovery | >80% | Not Specified | >79%[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the determination of Dasatinib in human plasma.[11]
Materials:
-
Human plasma samples (collected with K2EDTA)
-
Dasatinib and this compound reference standards
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dasatinib (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the Dasatinib stock solution, prepare serial dilutions in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 0.4 µg/mL in methanol.[11]
-
-
Sample Spiking:
-
For calibration standards and QC samples, spike appropriate amounts of the Dasatinib working solutions into blank human plasma.
-
-
Protein Precipitation:
-
Aliquot 200 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution (0.4 µg/mL) to each tube.
-
Add a precipitating agent, such as a methanolic formic acid solution (0.1% v/v).[11] The volume of the precipitating agent should be 3-4 times the plasma volume (e.g., 600-800 µL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 5500 rpm or higher) for 10 minutes to pellet the precipitated proteins.[11]
-
-
Supernatant Transfer:
-
Carefully transfer an aliquot of the clear supernatant (e.g., 20 µL) into an autosampler vial for LC-MS/MS analysis.[11]
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of Dasatinib and this compound. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
LC Conditions (based on Method 1): [11]
-
Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Methanol:Water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
Run Time: Approximately 3 minutes.
MS/MS Conditions (based on Method 1): [11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dasatinib: m/z 488.1 → 401.1
-
This compound: m/z 496.15 → 406.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both analyte and internal standard.
Data Analysis
-
Calibration Curve:
-
Construct a calibration curve by plotting the peak area ratio of Dasatinib to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
-
-
Quantification:
-
Determine the concentration of Dasatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
-
Method Validation:
-
Assess the method's performance by evaluating parameters such as linearity, accuracy, precision, selectivity, LLOQ, and stability according to regulatory guidelines (e.g., FDA, EMA).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of Dasatinib using this compound as an internal standard.
Caption: Workflow for Dasatinib quantification using this compound.
Signaling Pathway (Illustrative)
While Dasatinib's mechanism of action involves inhibiting multiple signaling pathways, a full depiction is beyond the scope of this protocol. The following is a simplified representation of its primary target, the BCR-ABL pathway, relevant to its therapeutic application.
Caption: Simplified inhibition of the BCR-ABL pathway by Dasatinib.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dasatinib-d8 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs), which are crucial drivers of cancer cell proliferation, survival, migration, and invasion.[1][3] Dasatinib's therapeutic reach extends to solid tumors, where SFKs are often implicated in metastasis.[3] In the context of cancer cell line research, Dasatinib serves as a critical tool for elucidating signaling pathways and evaluating novel therapeutic strategies.
Dasatinib-d8, a deuterated isotopologue of Dasatinib, is an indispensable tool in preclinical and clinical research. Its primary application lies in its use as an internal standard for the accurate quantification of Dasatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This ensures the reliability and reproducibility of pharmacokinetic, pharmacodynamic, and drug metabolism studies in cancer cell line research.
Key Applications of this compound
-
Internal Standard for Accurate Quantification: this compound is the gold standard internal standard for LC-MS/MS-based quantification of Dasatinib in plasma, cells, and tissue lysates.[4][5] Its near-identical chemical and physical properties to Dasatinib, with a distinct mass, allow for precise correction of variations during sample preparation and analysis.
-
Pharmacokinetic (PK) Studies: In cancer cell line xenograft models and clinical trials, this compound is crucial for determining key PK parameters of Dasatinib, such as absorption, distribution, metabolism, and excretion (ADME).[6][7] Accurate PK data is vital for dose-finding studies and for understanding the exposure-response relationship.
-
Drug Metabolism Studies: this compound can be used to investigate the metabolic fate of Dasatinib in cancer cell lines and in vivo models. By tracking the mass shift, researchers can identify and quantify metabolites, providing insights into drug clearance and potential drug-drug interactions.[7]
-
Mechanistic Studies: While Dasatinib itself is used to probe signaling pathways, the accurate measurement of its intracellular concentrations, facilitated by this compound, is critical for correlating target engagement with downstream cellular effects such as apoptosis and cell cycle arrest.[8][9]
Data Presentation
Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 4.6 | [10] |
| Lox-IMVI | Melanoma | 35.4 | [11] |
| HT144 | Melanoma | Moderately sensitive (40% inhibition at 1µM) | [11] |
| Malme-3M | Melanoma | Moderately sensitive (30% inhibition at 1µM) | [11] |
| Sk-Mel-28 | Melanoma | Resistant | [11] |
| Sk-Mel-5 | Melanoma | Resistant | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive (IC50 range 5.5 nM to >9.5 µM across lines) | [9][12] |
| MCF-7 | ER+ Breast Cancer | 2100 | [13] |
| SK-BR-3 | HER2+ Breast Cancer | 4000 | [13] |
Table 2: Pharmacokinetic Parameters of Dasatinib
| Parameter | Value | Species | Reference |
| Absorption | |||
| Tmax (Time to Peak Concentration) | 0.2 - 6.0 hours | Human | [7] |
| Distribution | |||
| Protein Binding | 96% | Human (in vitro) | [14] |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP3A4 | Human | [7] |
| Elimination | |||
| Half-life (t1/2) | 3 - 5 hours | Human | [7] |
| Primary Route of Elimination | Feces (85%) | Human | [7] |
Experimental Protocols
Protocol 1: Quantification of Dasatinib in Cancer Cell Lysates using LC-MS/MS with this compound Internal Standard
Objective: To accurately measure the intracellular concentration of Dasatinib in treated cancer cells.
Materials:
-
Dasatinib and this compound (as internal standard, IS)
-
Cancer cell line of interest
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Water, HPLC grade
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18)
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Dasatinib for the desired time points. Include vehicle-treated controls.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold ACN containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the sample onto a C18 analytical column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
Perform detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Dasatinib and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Dasatinib/Dasatinib-d8) against the concentration of Dasatinib standards.
-
Determine the concentration of Dasatinib in the cell lysates by interpolating their peak area ratios from the calibration curve.
-
Normalize the intracellular Dasatinib concentration to the cell number or protein concentration.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Dasatinib quantification.
Caption: Dasatinib's inhibitory effects on key signaling pathways.
Conclusion
This compound is an essential tool for researchers in the field of oncology, enabling precise and accurate quantification of Dasatinib in a variety of biological samples. This capability is fundamental to understanding the pharmacokinetics and pharmacodynamics of Dasatinib, ultimately aiding in the development of more effective cancer therapies. The protocols and data presented here provide a framework for the application of this compound in cancer cell line research, facilitating robust and reproducible experimental outcomes.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation and pharmacokinetic study of dasatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Dasatinib-d8 for Bioequivalence Studies of Dasatinib Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). To ensure the therapeutic equivalence of generic Dasatinib formulations, rigorous bioequivalence (BE) studies are required by regulatory agencies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate quantification of Dasatinib in biological matrices, typically human plasma. Dasatinib-d8, a stable isotope-labeled version of Dasatinib, is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar physicochemical properties and distinct mass, ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound in the bioanalytical component of Dasatinib bioequivalence studies.
Mechanism of Action of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] In CML, the BCR-ABL tyrosine kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[2] Dasatinib effectively inhibits this kinase, as well as others involved in cancer cell signaling, by binding to the ATP-binding site of the kinase domain.[2] This inhibition blocks downstream signaling pathways crucial for cell growth and survival, such as the MAPK, Akt, and STAT5 pathways, ultimately inducing apoptosis in malignant cells.[2][3]
Quantitative Data from Bioequivalence Studies
Bioequivalence of a test Dasatinib formulation (T) is established by comparing its pharmacokinetic parameters to a reference formulation (R) in healthy volunteers under both fasting and fed conditions. The acceptance criteria for bioequivalence are typically that the 90% confidence interval (CI) of the geometric mean ratio (GMR) for Cmax and AUC falls within 80.00% to 125.00%. For highly variable drugs like Dasatinib, a reference-scaled average bioequivalence (RSABE) approach may be permitted.[4]
Table 1: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fed Condition)
| Parameter | Formulation | Geometric Mean | 90% CI for GMR | GMR (%) |
| Cmax (ng/mL) | Test (T) | 118.674 | 102.34% - 120.53% | - |
| Reference (R) | 104.437 | |||
| AUC0-t (ng·hr/mL) | Test (T) | 622.537 | 100.72% - 112.80% | - |
| Reference (R) | 584.312 |
Data adapted from a study where bioequivalence was met under fed conditions.[5]
Table 2: Pharmacokinetic Parameters of Test vs. Reference Dasatinib Formulations (Fasting Condition)
| Parameter | Formulation | Geometric Mean | 90% CI for GMR | GMR (%) |
| Cmax (ng/mL) | Test (T) | - | 72.44% - 123.72%* | - |
| Reference (R) | - | |||
| AUC0-t (ng·hr/mL) | Test (T) | - | 84.84% - 116.94% | - |
| Reference (R) | - |
*Widened limits based on RSABE due to high variability (ISCV of Cmax for reference was 104.94%).[5]
Experimental Protocols
Bioequivalence Study Workflow
A typical bioequivalence study for a Dasatinib formulation follows a standardized workflow to ensure regulatory compliance and data integrity.
Protocol:
-
Study Design: A randomized, open-label, two-period, two-sequence, crossover design is typically employed.[4][6] Separate studies are conducted under fasting and fed conditions as recommended by regulatory agencies like the FDA.
-
Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers are enrolled after providing informed consent.
-
Dosing and Washout: Subjects are administered a single oral dose of either the test or reference Dasatinib formulation. After a washout period of at least 7 days, subjects receive the alternate formulation.
-
Blood Sampling: Serial blood samples are collected in K2EDTA tubes at predefined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Protocol: LC-MS/MS Quantification of Dasatinib in Human Plasma
This protocol outlines a validated method for the determination of Dasatinib in human plasma using this compound as an internal standard (IS).
Materials and Reagents:
-
Dasatinib reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
K2EDTA human plasma
-
High-purity water
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent.[7]
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Dasatinib and this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the Dasatinib stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound in methanol (e.g., 0.4 µg/mL).[7]
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma (calibration standard, QC, or study sample), add 50 µL of the this compound working solution.[7]
-
Add a protein precipitation agent, such as methanol containing 0.1% formic acid.[7]
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 5500 rpm for 10 min) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 45°C.
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Quantify Dasatinib concentrations in unknown samples by constructing a calibration curve from the peak area ratio of Dasatinib to this compound versus the nominal concentration of the calibration standards.
-
The calibration curve should be linear over the expected concentration range in the study samples (e.g., 1-400 ng/mL).[7]
-
Bioanalytical Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term)
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for the accurate and reliable quantification of Dasatinib in human plasma for bioequivalence studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals involved in the evaluation of generic Dasatinib formulations, ensuring that they meet the stringent requirements for therapeutic equivalence.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An open-label, balanced, randomized, two treatments, two sequences, four periods, fully replicate, crossover study to evaluate the bioequivalence of Dasatinib 100 mg film-coated tablets of Abbott Laboratories versus Sprycel [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
Application Note: Quantitative Analysis of Dasatinib in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dasatinib in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dasatinib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications involving Dasatinib.
Introduction
Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] Accurate measurement of Dasatinib concentrations in plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the quantification of Dasatinib in plasma using a validated LC-MS/MS method with this compound as the internal standard.
Principle of the Method
The analytical method involves the extraction of Dasatinib and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Dasatinib and this compound.
Materials and Reagents
-
Analytes: Dasatinib, this compound (Internal Standard)
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid
-
Plasma: K2EDTA drug-free human plasma
-
Equipment:
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm)[5]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dasatinib stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol to a final concentration (e.g., 0.4 µg/mL).[5]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Dasatinib working standard solutions to prepare a series of calibration standards. A typical calibration curve range is 1-400 ng/mL.[5]
-
Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[5]
-
Add 50 µL of the this compound internal standard working solution.[5]
-
Add a protein precipitating agent, such as methanol containing 0.1% formic acid.[5]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 5500 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer a portion of the clear supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis.[5]
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 45°C |
| Run Time | 3 minutes[5] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transition (Dasatinib) | m/z 488.1 > 401.1[5] |
| MRM Transition (this compound) | m/z 496.15 > 406.1[5] |
| Nebulizing Gas Flow | 2.5 L/min[5] |
| Drying Gas Flow | 15 L/min[5] |
| ESI Voltage | 5500 V[5] |
Data Analysis
The concentration of Dasatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. The concentrations of Dasatinib in the QC and unknown samples are then interpolated from this calibration curve using a linear regression model.
Method Validation Summary
The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Dasatinib | 1 - 400 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 6.2 | < 7.0 | 88.2 - 105.8 |
| Medium | 160 | < 5.3 | < 5.3 | 91.0 - 109.0 |
| High | 320 | < 5.3 | < 5.3 | 91.0 - 109.0 |
Data adapted from published literature.[6][7]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | ~113 |
| Medium | 160 | ~106 |
| High | 320 | ~108 |
Data adapted from published literature.[5] The use of a deuterated internal standard effectively compensates for any potential matrix effects.[5]
Visualizations
Caption: Workflow for Dasatinib analysis in plasma.
Caption: Dasatinib's inhibitory signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Dasatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy, making it an invaluable tool for clinical and pharmacological research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. scielo.br [scielo.br]
- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dasatinib-d8 in Elucidating Tyrosine Kinase Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dasatinib-d8, a deuterated stable isotope of the tyrosine kinase inhibitor (TKI) Dasatinib, in critical studies aimed at understanding and overcoming TKI resistance in cancer.
Introduction
Dasatinib is a potent, second-generation TKI targeting multiple kinases, including BCR-ABL and the SRC family kinases.[1][2] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][3] However, as with other targeted therapies, acquired resistance to Dasatinib presents a significant clinical challenge.[4][5] Understanding the molecular mechanisms underpinning this resistance is paramount for the development of next-generation therapies and effective salvage strategies.
This compound serves as an indispensable tool in this research, primarily as a high-fidelity internal standard for the precise and accurate quantification of Dasatinib in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This precise quantification is crucial for a variety of experimental approaches aimed at dissecting resistance mechanisms, from pharmacokinetic analyses to intracellular drug accumulation studies.
Key Applications of this compound in TKI Resistance Research
-
Accurate Intracellular Drug Quantification: A primary mechanism of drug resistance can be altered drug influx or efflux, leading to suboptimal intracellular concentrations of the TKI.[8] this compound enables the precise measurement of intracellular Dasatinib levels in sensitive versus resistant cancer cell lines, thereby identifying or ruling out drug transport as a resistance mechanism.
-
Pharmacokinetic (PK) Studies: In preclinical models of TKI resistance, this compound is essential for accurate PK profiling. These studies help researchers understand how drug absorption, distribution, metabolism, and excretion (ADME) might be altered in resistant tumors or in the presence of co-administered drugs.
-
Quantitative Proteomics and Phosphoproteomics: While not used directly for labeling proteins, this compound's role in ensuring accurate drug concentration measurements is critical for the robust interpretation of quantitative proteomics and phosphoproteomics data. These studies aim to identify the downstream signaling pathways that are rewired in resistant cells, providing novel therapeutic targets.[4][9]
Experimental Protocols
Protocol 1: Induction of Dasatinib Resistance in a Cancer Cell Line
This protocol describes a common method for generating a Dasatinib-resistant cancer cell line from a sensitive parental line.
Materials:
-
Dasatinib-sensitive cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dasatinib (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Plate cells at a known density.
-
Treat with a serial dilution of Dasatinib for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Low-Dose Continuous Exposure:
-
Culture the parental cells in the presence of Dasatinib at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant proportion of cells will die.
-
Replenish the medium with fresh Dasatinib-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cell population recovers and exhibits a stable growth rate, gradually increase the concentration of Dasatinib in the culture medium. A typical dose escalation strategy is to increase the concentration by 1.5 to 2-fold.
-
Continue this process of gradual dose escalation. The emergence of a resistant cell population can take several months.[5]
-
-
Confirmation of Resistance:
-
Periodically perform cell viability assays to determine the IC50 of the continuously exposed cells. A significant rightward shift in the dose-response curve compared to the parental line indicates the development of resistance.
-
The resulting cell line is now considered Dasatinib-resistant (e.g., K562-DR).
-
-
Characterization of Resistant Cells:
-
Perform molecular analyses to investigate the mechanism of resistance, such as sequencing of the ABL1 kinase domain to check for mutations (e.g., T315I), or Western blotting to assess the expression of drug efflux pumps (e.g., ABCG2).[8]
-
Protocol 2: Quantification of Intracellular Dasatinib using LC-MS/MS with this compound
This protocol provides a method for determining the intracellular concentration of Dasatinib in sensitive versus resistant cells.
Materials:
-
Parental (sensitive) and Dasatinib-resistant (DR) cells
-
Dasatinib
-
This compound (for use as an internal standard)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system with a suitable C18 column
Methodology:
-
Cell Treatment and Lysis:
-
Plate an equal number of sensitive and DR cells.
-
Treat both cell lines with a known concentration of Dasatinib (e.g., 100 nM) for a defined period (e.g., 4 hours).
-
After treatment, wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a known volume of protein precipitation solution containing a fixed concentration of this compound as the internal standard (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Vortex the cell lysates vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate Dasatinib and this compound using a suitable gradient on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for Dasatinib are typically m/z 488.1 > 401.1, and for this compound, m/z 496.15 > 406.1.[6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Dasatinib spiked with the fixed concentration of this compound.
-
Calculate the ratio of the peak area of Dasatinib to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of Dasatinib in the cell lysates by interpolating from the standard curve.
-
Normalize the intracellular Dasatinib concentration to the cell number or total protein concentration.
-
Protocol 3: Quantitative Phosphoproteomic Analysis of Dasatinib-Resistant Cells
This protocol outlines a workflow for identifying altered signaling pathways in Dasatinib-resistant cells.
Materials:
-
Parental (sensitive) and Dasatinib-resistant (DR) cells
-
Dasatinib
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Reagents for protein digestion (e.g., trypsin)
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS system for proteomic analysis
Methodology:
-
Cell Culture and Treatment:
-
Culture both sensitive and DR cells. Treat with either DMSO (vehicle control) or Dasatinib for a specified time.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the total peptide mixture using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides.
-
Perform statistical analysis to identify phosphopeptides that are significantly up- or down-regulated in the DR cells compared to the sensitive cells, both at baseline and in response to Dasatinib treatment.
-
Use pathway analysis tools (e.g., KEGG, Reactome) to identify the signaling pathways that are dysregulated in the resistant cells. Studies have shown that pathways such as the insulin receptor/IGF-1R signaling pathway can be upregulated in Dasatinib-resistant cells.[4]
-
Data Presentation
Table 1: LC-MS/MS Parameters for Dasatinib and this compound Quantification
| Parameter | Dasatinib | This compound (Internal Standard) |
| Precursor Ion (m/z) | 488.1 | 496.15 |
| Product Ion (m/z) | 401.1 | 406.1 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Collision Energy (V) | 32 | 32 |
| Cone Voltage (V) | 60 | 60 |
Table 2: Hypothetical Intracellular Dasatinib Concentration in Sensitive vs. Resistant Cells
| Cell Line | Treatment | Intracellular Dasatinib (ng/10^6 cells) | Fold Change |
| K562 (Sensitive) | 100 nM Dasatinib, 4h | 15.2 ± 1.8 | - |
| K562-DR (Resistant) | 100 nM Dasatinib, 4h | 3.1 ± 0.5 | 0.20 |
Visualizations
Caption: Workflow for quantifying intracellular Dasatinib.
Caption: Mechanisms of Dasatinib resistance.
Conclusion
This compound is a critical reagent for researchers investigating the mechanisms of TKI resistance. Its application as an internal standard in LC-MS/MS-based assays ensures the high-quality, reproducible data necessary to accurately determine intracellular drug concentrations. This information, when integrated with data from genomics, proteomics, and phosphoproteomics, provides a powerful, multi-faceted approach to understanding and ultimately overcoming Dasatinib resistance in cancer.
References
- 1. stemcell.com [stemcell.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Dasatinib-d8 in LC-MS
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding poor signal intensity of Dasatinib-d8 during LC-MS analysis. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low or absent?
Low or absent signal for this compound, a common internal standard (IS) for Dasatinib quantification, can stem from several factors across the analytical workflow. The issue may lie with the mass spectrometer settings, the liquid chromatography conditions, the sample preparation process, or general instrument maintenance. A systematic approach is crucial to identify the root cause.
A logical first step is to verify the instrument is performing as expected by running a system suitability test or infusing a known standard directly into the mass spectrometer. If the instrument performs well, the issue is likely related to the chromatography or sample preparation.
Q2: How can I optimize the mass spectrometer for this compound detection?
Optimal mass spectrometer parameters are critical for achieving high sensitivity. Positive electrospray ionization (ESI) is the standard mode for Dasatinib analysis.[1][2][3] Key parameters to verify and optimize include the Multiple Reaction Monitoring (MRM) transition, collision energy, and ion source settings.
Optimization should be performed by infusing a standard solution of this compound (e.g., 100-500 ng/mL in 50:50 methanol:water) directly into the mass spectrometer to find the settings that yield the highest and most stable signal.[1][3]
Table 1: Optimized Mass Spectrometry Parameters for Dasatinib & this compound
| Parameter | Dasatinib | This compound | Source(s) |
|---|---|---|---|
| Precursor Ion (Q1) | m/z 488.1 - 488.7 | m/z 496.15 | [2][4] |
| Product Ion (Q3) | m/z 401.1 - 401.5 | m/z 406.1 | [2][4] |
| Declustering Potential (DP) | 45 - 86 V | ~60 V (Analyte Dependent) | [1][4] |
| Collision Energy (CE) | 32 - 33 V | ~32 V (Analyte Dependent) | [1][4] |
| IonSpray Voltage | 4500 - 5500 V | 4500 - 5500 V | [1][2] |
| Source Temperature | 350 - 550 °C | 350 - 550 °C | [1][4] |
| Nebulizing/Heater Gas | Instrument Dependent | Instrument Dependent |[1][2] |
Note: Optimal values for DP, CE, and source parameters are instrument-specific and should be determined empirically.
Q3: What are the recommended liquid chromatography (LC) conditions for this analysis?
Effective chromatographic separation is key to minimizing ion suppression and ensuring accurate quantification. Reversed-phase chromatography using a C18 or Phenyl-Hexyl column is common.[2][5][6] The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[3] The addition of acid modifiers enhances the protonation of Dasatinib, thereby increasing sensitivity.[3]
A potential issue with deuterated standards is chromatographic separation from the non-labeled analyte.[7] While often minimal in reversed-phase, this can cause the analyte and IS to elute into regions with different levels of matrix suppression, affecting quantitation.[7] Using a gradient elution may help minimize this separation.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Source(s) |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 75 x 4.6 mm, 3.5 µm) | [2][6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | [2][3] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [2][3] |
| Elution Mode | Isocratic (e.g., 60:40 B:A) or Gradient | [2][8] |
| Flow Rate | 0.4 - 0.8 mL/min | [2][3][5] |
| Column Temperature | 35 - 40 °C | [3][9] |
| Injection Volume | 5 - 20 µL |[2][8] |
Q4: Could my sample preparation method be causing the poor signal?
Yes, sample preparation is a frequent source of poor signal due to inefficient extraction or, more commonly, matrix effects.[10] Matrix effects, particularly ion suppression, occur when co-eluting compounds from the biological matrix (e.g., salts, phospholipids) interfere with the ionization of the analyte and internal standard in the ESI source.[4]
Common preparation methods include:
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and can lead to significant ion suppression.[4][11]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, effectively removing many matrix components.[1][3][4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest recovery but is the most complex and costly method.[1][6]
If you are using PPT and experiencing issues, switching to LLE or SPE is a recommended troubleshooting step.
Q5: My Dasatinib signal is strong, but my this compound signal is weak. What could be the cause?
This specific issue points towards a problem with the internal standard itself or a concentration-dependent matrix effect.
-
IS Stock Solution Integrity: Verify the concentration and stability of your this compound stock and working solutions. An error in dilution or degradation of the standard will lead to a weak signal.
-
Analyte Concentration Effect: At very high concentrations of the analyte (Dasatinib), it can compete with and suppress the signal of the deuterated internal standard in the ESI source.[12] This occurs because there is a finite number of available charges or surface area on the ESI droplets, and the more abundant species will dominate.[12] Review the response of your IS across the entire calibration curve. A decreasing IS signal as the analyte concentration increases is a clear indicator of this phenomenon.[12]
-
Contamination: A contaminant that co-elutes specifically with this compound could be suppressing its signal. This is less likely if the analyte and IS have very similar retention times but is still possible.
Q6: What routine maintenance can help prevent poor signal intensity?
Proactive maintenance is essential for consistent LC-MS performance.
-
Clean the Ion Source: Regularly (e.g., weekly or bi-weekly depending on usage) clean the ion source components, including the ESI probe, capillary, and orifice/cone, according to the manufacturer's guidelines. Contamination buildup is a primary cause of signal degradation.[10]
-
Check Solvents and Mobile Phase: Use only high-purity, LC-MS grade solvents and additives. Ensure mobile phase bottles are clean to avoid introducing contaminants.[13]
-
Inspect the Vacuum System: A stable vacuum is necessary for ion transmission. Check for leaks and ensure vacuum pumps are performing correctly.[10]
-
System Suitability: Before running a batch of samples, inject a standard solution to confirm that the system's sensitivity and chromatography are acceptable.[10]
Detailed Experimental Protocol Example
This protocol is a composite example based on validated methods for the analysis of Dasatinib in plasma.[1][2][3]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dasatinib and this compound in methanol or DMSO to create 1 mg/mL stock solutions. Store at -20°C.[2]
-
Working Solutions: Prepare intermediate and working standard solutions for the calibration curve by serially diluting the stock solutions with methanol or a suitable solvent mixture.[2]
-
Internal Standard Working Solution: Prepare a this compound working solution at a concentration of approximately 0.4 µg/mL (400 ng/mL) in methanol.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 180-200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[1][2]
-
Add a small volume (e.g., 20-50 µL) of the this compound working solution to all tubes except for the blank matrix.[2]
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 3000-5000 rpm) for 10-20 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried residue in 180-200 µL of the mobile phase (e.g., 60:40 Methanol:Water with 0.1% Formic Acid).[1]
-
Vortex for 1 minute, then transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: Agilent 1200 series or equivalent.[1]
-
MS System: Sciex API 3200 or equivalent triple quadrupole.[1]
-
Column: Waters Atlantis dC18 (75 × 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: 60% Methanol, 40% Water, both containing 0.1% Formic Acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Ionization Mode: ESI Positive.[2]
-
MRM Transitions:
-
Ion Source Settings:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. scielo.br [scielo.br]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. akjournals.com [akjournals.com]
- 9. brjac.com.br [brjac.com.br]
- 10. zefsci.com [zefsci.com]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Dasatinib and Dasatinib-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Dasatinib and its deuterated internal standard, Dasatinib-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic systems used for the analysis of Dasatinib and this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the quantitative determination of Dasatinib in biological matrices due to its high sensitivity and selectivity.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also utilized, particularly for the analysis of pharmaceutical dosage forms.[2][3][4]
Q2: Which type of analytical column is recommended for Dasatinib separation?
A2: C18 columns are frequently used for the separation of Dasatinib and this compound.[5][6] Specific examples include Hypersil BDS C18[2], Acquity BEH C18[7], and Cosmicsil BDS C18[3][4]. Phenyl-hexyl columns have also been successfully employed.[8] The choice of column will depend on the specific method requirements, including the sample matrix and desired separation efficiency.
Q3: What mobile phase compositions are effective for the separation?
A3: Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent. Common organic solvents include acetonitrile and methanol.[1][2][3] The aqueous phase is often a buffer solution, such as ammonium acetate or potassium dihydrogen phosphate, with the pH adjusted to optimize peak shape and retention.[1][2][9] The addition of modifiers like formic acid can enhance the protonation of Dasatinib and improve sensitivity in LC-MS/MS analysis.[1]
Q4: Why is a deuterated internal standard like this compound used?
A4: A stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in bioanalytical methods.[10] It has nearly identical chemical and physical properties to Dasatinib, meaning it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[10] By using the ratio of the analyte peak area to the internal standard peak area, variability during sample preparation and analysis can be effectively compensated for, leading to more accurate and precise results.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of Dasatinib and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The pH of the mobile phase can significantly affect the ionization state of Dasatinib. Adjusting the pH of the aqueous buffer can improve peak symmetry. For example, methods have successfully used pH values ranging from 3.5 to 7.8.[2][11] |
| Column degradation | Voids in the column packing can lead to distorted peaks.[12] Consider replacing the column if performance does not improve with other adjustments. |
| Interactions with active sites on the column | Residual silanol groups on the stationary phase can interact with the analyte. Ensure the use of a high-quality, end-capped column. The mobile phase composition can also be adjusted to minimize these interactions. |
| Sample overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
Issue 2: Low Resolution or Co-elution of Peaks
| Potential Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | The ratio of organic solvent to aqueous buffer is critical for achieving good resolution. A gradient elution, where the organic solvent concentration is gradually increased, can often improve the separation of Dasatinib from matrix components or impurities.[11][13] |
| Inadequate column chemistry | If resolution is poor on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl column.[8] |
| Flow rate is too high | A lower flow rate can sometimes improve resolution, although it will increase the run time.[14] |
Issue 3: High Backpressure
| Potential Cause | Troubleshooting Step |
| Column frit blockage | Particulates from the sample or mobile phase can clog the column inlet frit. Use a guard column and ensure all samples and mobile phases are filtered through a 0.45 µm or smaller filter.[2][3] |
| Precipitation of buffer in the mobile phase | Ensure that the buffer components are fully soluble in the mobile phase mixture. If using a high percentage of organic solvent, buffer precipitation can occur.[12] |
| System blockage | Check for blockages in the tubing, injector, or detector. A systematic check of each component can help isolate the source of the high pressure.[12] |
Issue 4: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 30 minutes prior to the first injection.[2] |
| Fluctuations in column temperature | Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.[2][15] |
| Changes in mobile phase composition | Ensure the mobile phase is prepared accurately and consistently. If the mobile phase is prepared by mixing online, check the pump performance. |
Experimental Protocols
Representative LC-MS/MS Method for Dasatinib in Plasma
This protocol is a generalized example based on common parameters found in the literature.[1][5][8]
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (this compound) solution.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile or methanol.[7] Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample cleanup.[1][8]
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in water.[1]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, which is then decreased over several minutes to elute Dasatinib.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
Data Presentation
Table 1: Example Chromatographic Parameters from Literature
| Parameter | Method 1 (LC-MS/MS) [1] | Method 2 (HPLC-UV) [2] | Method 3 (UPLC-MS) [16] |
| Column | ACE 5 AQ (4.6 x 150mm, 5um) | Hypersil BDS C18 (150 x 4.6 mm, 5 μ) | C18 column |
| Mobile Phase | 5mmol/L Ammonium Acetate buffer and MeOH (15:85 v/v), with 0.1% formic acid | Phosphate buffer: acetonitrile (85:15 V/V), pH 3.5 | Acetonitrile and 5 mM ammonium formate (pH 4.0) |
| Flow Rate | 0.8 mL/min | 1.1 mL/min | 0.5 mL/min |
| Detection | MRM (m/z 488.2 > 401.3) | UV at 300 nm | MRM (m/z 488) |
| Retention Time | 3.06 min | 3.164 min | 2.20 min |
Table 2: Representative Method Validation Data
| Validation Parameter | Result | Reference |
| Linearity Range | 1-1000 ng/mL | [8] |
| Intra-assay Precision (%CV) | Within 5.3% | [8] |
| Inter-assay Precision (%CV) | Within 5.3% | [8] |
| Accuracy (% of nominal) | ± 9.0% | [8] |
| Recovery | >79% | [8] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Dasatinib.
Caption: A logical flow for troubleshooting common HPLC/UPLC issues.
References
- 1. scielo.br [scielo.br]
- 2. ijrpc.com [ijrpc.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. ajrconline.org [ajrconline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 1132093-70-9 | Benchchem [benchchem.com]
- 11. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. ijsr.net [ijsr.net]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. suntextreviews.org [suntextreviews.org]
- 16. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Dasatinib with Dasatinib-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Dasatinib, with a specific focus on addressing matrix effects using Dasatinib-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis of Dasatinib?
A1: Matrix effects are the alteration of ionization efficiency for Dasatinib by co-eluting, undetected components in the sample matrix, such as plasma or serum.[1][2][3] These effects can lead to ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4] Endogenous substances like phospholipids and exogenous compounds from dosing vehicles or concomitant medications are common causes of matrix effects.[1][2]
Q2: Why is this compound recommended as an internal standard (IS) for Dasatinib bioanalysis?
A2: A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[5] Because this compound is chemically and physically almost identical to Dasatinib, it co-elutes and experiences similar ionization suppression or enhancement.[2] This co-behavior allows it to compensate for variations in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification of Dasatinib.[5][6]
Q3: What are the common sample preparation techniques used for Dasatinib bioanalysis to minimize matrix effects?
A3: Common sample preparation techniques for Dasatinib in biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8] While PPT is a simpler and faster method, LLE and SPE often provide cleaner extracts, which can significantly reduce matrix effects by removing more interfering components like phospholipids.[7][9] The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
Q4: How can I quantitatively assess matrix effects during method validation?
A4: Matrix effects should be quantitatively assessed during method validation as per regulatory guidelines.[10][11] This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[3][4] The matrix factor (MF) is calculated, and an IS-normalized MF is used when an internal standard is present. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be within acceptable limits (typically ≤15%).[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in QC sample results | Significant and variable matrix effects between different lots of biological matrix. | 1. Use a Stable Isotope-Labeled Internal Standard: Employ this compound to effectively compensate for matrix variability.[5] 2. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like SPE or LLE to remove interfering matrix components.[1] 3. Chromatographic Optimization: Modify the LC method to separate Dasatinib from the regions where matrix effects are most pronounced. |
| Poor sensitivity or low signal-to-noise ratio | Ion suppression due to co-eluting matrix components. | 1. Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[4] 2. Improve Sample Cleanup: Implement a more effective sample preparation technique to remove the source of suppression. 3. Adjust Chromatography: Change the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC) to separate Dasatinib from interfering peaks. |
| Inconsistent recovery | Inefficient or variable extraction of Dasatinib from the matrix. | 1. Optimize Extraction Protocol: Re-evaluate the extraction solvent, pH, and mixing/vortexing parameters. 2. Evaluate Different Extraction Techniques: Compare the recovery of PPT, LLE, and SPE to find the most efficient and reproducible method. |
| Peak shape issues (e.g., tailing, splitting) | Interference from matrix components or issues with the analytical column. | 1. Improve Sample Cleanup: Cleaner samples are less likely to cause peak shape problems. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column washing step at the end of each run to remove residual matrix components. |
Experimental Protocol: LC-MS/MS Bioanalysis of Dasatinib in Human Plasma
This protocol provides a general methodology for the quantification of Dasatinib in human plasma using this compound as an internal standard. This should be adapted and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dasatinib: m/z 488.2 → 401.1[5]
-
This compound: m/z 496.2 → 409.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Dasatinib.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Nominal Concentration | 5 | 50 | 400 | - |
| Mean Calculated Concentration (n=6) | 4.95 | 51.2 | 395.8 | - |
| Accuracy (%) | 99.0 | 102.4 | 98.95 | 85-115% |
| Precision (%CV) | 4.5 | 3.8 | 3.2 | ≤15% |
| Recovery (%) | 85.2 | 88.1 | 86.5 | Consistent and reproducible |
| IS-Normalized Matrix Factor | 0.98 | 1.03 | 1.01 | %CV ≤15% across lots |
Visual Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. fda.gov [fda.gov]
Minimizing isotopic interference between Dasatinib and Dasatinib-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference between Dasatinib and its deuterated internal standard, Dasatinib-d8, during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Dasatinib and this compound?
A1: The commonly used multiple reaction monitoring (MRM) transitions for Dasatinib and its deuterated internal standard, this compound, in positive ion electrospray ionization mode are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dasatinib | 488.1 | 401.1 | [1] |
| This compound | 496.15 | 406.1 | [1] |
Q2: What is isotopic interference (crosstalk) in the context of Dasatinib and this compound analysis?
A2: Isotopic interference, or crosstalk, refers to the signal contribution of the unlabeled analyte (Dasatinib) to the mass channel of its stable isotope-labeled internal standard (this compound), or vice-versa. This occurs due to the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl, ¹⁵N) in the Dasatinib molecule, which can result in a small percentage of Dasatinib molecules having a mass-to-charge ratio that overlaps with that of this compound. This can lead to inaccuracies in quantification, particularly at low concentrations of the analyte.
Q3: Why is Dasatinib particularly susceptible to isotopic interference?
A3: Dasatinib (C₂₂H₂₆ClN₇O₂S) has a relatively high molecular weight and contains heteroatoms with naturally occurring heavier isotopes, such as chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The presence of these isotopes increases the probability of isotopic overlap with the deuterated internal standard.
Troubleshooting Guide
Problem: I am observing a signal for this compound in my blank samples (containing only Dasatinib, no internal standard).
This indicates isotopic contribution from Dasatinib to the this compound MRM channel.
Solution Workflow:
Caption: Troubleshooting workflow for addressing isotopic interference from Dasatinib to this compound.
Problem: My calibration curve is non-linear, especially at the high end.
This could be due to significant crosstalk from high concentrations of Dasatinib to the constant concentration of this compound.
Solution: Mathematical Correction
For situations with significant isotopic interference, a mathematical correction can be applied. A nonlinear calibration function can be used to more accurately model the relationship between the analyte/internal standard peak area ratio and the analyte concentration.[2]
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To quantify the percentage of signal contribution from Dasatinib to the this compound MRM channel.
Methodology:
-
Prepare a high-concentration solution of Dasatinib (e.g., at the upper limit of quantification, ULOQ) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a blank matrix sample (e.g., plasma) without the addition of this compound.
-
Inject the high-concentration Dasatinib solution into the LC-MS/MS system.
-
Monitor both the MRM transition for Dasatinib (488.1 → 401.1) and this compound (496.15 → 406.1).
-
Measure the peak area of the signal observed in the this compound channel.
-
Prepare a solution of this compound at the concentration used in the analytical method.
-
Inject the this compound solution and measure the peak area in the this compound channel.
-
Calculate the percentage of crosstalk using the following formula:
% Crosstalk = (Peak Area in d8 channel from Dasatinib injection / Peak Area in d8 channel from d8 injection) x 100
Protocol 2: Mathematical Correction of Isotopic Interference
Objective: To correct for the contribution of Dasatinib to the this compound signal in quantitative analysis.
Methodology:
-
Determine the correction factor (CF) for the contribution of Dasatinib to the this compound signal. This can be derived from the experiment in Protocol 1.
-
CF = (Response of Dasatinib in the this compound channel) / (Response of Dasatinib in the Dasatinib channel)
-
-
Prepare calibration standards and quality control samples with known concentrations of Dasatinib and a constant concentration of this compound.
-
Acquire the data for the calibration curve and QC samples.
-
For each sample, calculate the corrected peak area of this compound using the following equation:
Corrected this compound Area = Measured this compound Area - (Measured Dasatinib Area * CF)
-
Calculate the new peak area ratio:
New Ratio = (Measured Dasatinib Area) / (Corrected this compound Area)
-
Construct the calibration curve by plotting the New Ratio against the known concentrations of Dasatinib.
-
Quantify unknown samples using this new calibration curve.
Signaling Pathways and Logical Relationships
Dasatinib Fragmentation Pathway
The selection of MRM transitions is based on the predictable fragmentation of the parent molecule in the mass spectrometer's collision cell.
Caption: Simplified fragmentation pathway of Dasatinib in MS/MS.
Logical Relationship for Interference Correction
The decision to apply a correction method is based on the significance of the observed interference.
Caption: Decision tree for applying mathematical correction for isotopic interference.
References
Dasatinib Dose Optimization Strategies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding dose optimization strategies for Dasatinib in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the standard approved starting doses of Dasatinib?
The standard recommended starting dosage of Dasatinib varies by patient population and disease phase:
-
Newly Diagnosed Chronic Phase CML (CML-CP): 100 mg taken orally once daily.[1][2][3]
-
Chronic Phase CML with Resistance/Intolerance to Prior Therapy: 100 mg orally once daily.[1]
-
Accelerated, Myeloid, or Lymphoid Blast Phase CML and Ph+ ALL with Resistance/Intolerance: 140 mg orally once daily.[1][2][4]
-
Pediatric Patients with CML-CP: The starting dose is weight-based, administered orally once daily.[2][5]
-
10 kg to < 20 kg: 40 mg
-
20 kg to < 30 kg: 60 mg
-
30 kg to < 45 kg: 70 mg
-
≥ 45 kg: 100 mg
-
Treatment should continue until disease progression or unacceptable toxicity.[2]
Q2: What was the rationale for establishing 100 mg once daily as the optimal dose for CML-CP?
The 100 mg once-daily dose was established as optimal for Chronic Phase Chronic Myeloid Leukemia (CML-CP) based on the results of a large, randomized Phase III dose-optimization study (CA180-034).[6][7][8] This trial compared four different dasatinib regimens: 100 mg once daily, 50 mg twice daily, 140 mg once daily, and 70 mg twice daily in patients with imatinib-resistant or -intolerant CML-CP.[6][7]
The findings demonstrated that the 100 mg once-daily regimen maintained the efficacy of the original 70 mg twice-daily dose but significantly improved the safety profile.[4][6] Specifically, it was associated with lower rates of key adverse events like pleural effusion and grade 3-4 thrombocytopenia, and required fewer dose interruptions or discontinuations.[6][7] This intermittent inhibition of the target kinase was found to preserve efficacy while reducing toxicities that may result from continuous inhibition of other unintended targets.[6]
Q3: My patient in a clinical trial is experiencing myelosuppression. What is the standard protocol for dose adjustment?
Dose adjustments for myelosuppression (neutropenia or thrombocytopenia) are a critical part of managing Dasatinib toxicity. The specific protocol depends on the disease phase.
For Adult Patients with Chronic Phase CML (Starting Dose: 100 mg once daily):
-
Initial Event: If Absolute Neutrophil Count (ANC) falls below 0.5 x 10⁹/L or platelets fall below 50 x 10⁹/L, interrupt Dasatinib treatment.[2][9]
-
Recovery: Wait until ANC is ≥1.0 x 10⁹/L and platelets are ≥50 x 10⁹/L.
-
Resumption:
-
If recovery occurs within 7 days, resume treatment at the original starting dose (100 mg/day).[2][9]
-
If platelets drop below 25 x 10⁹/L or a recurrence of severe neutropenia (ANC <0.5 x 10⁹/L) lasts for more than 7 days, interrupt treatment and then resume at a reduced dose of 80 mg once daily for the second episode.[2][9]
-
For a third episode, the dose should be further reduced to 50 mg once daily for newly diagnosed patients, or discontinued for patients with prior resistance/intolerance to other therapies.[2][9]
-
For Adult Patients with Advanced Phase CML or Ph+ ALL (Starting Dose: 140 mg once daily):
-
Assess Cause: First, determine if the cytopenia is related to the underlying leukemia by performing a bone marrow assessment.[10]
-
If Unrelated to Leukemia:
-
Interrupt Dasatinib until ANC is ≥1.0 x 10⁹/L and platelets are ≥20 x 10⁹/L.
-
Resume at the original starting dose (140 mg/day).
-
For recurrent cytopenia, resume at a reduced dose of 100 mg/day (second episode) or 80 mg/day (third episode).[10]
-
-
If Related to Leukemia: Consider a dose escalation to 180 mg once daily.[9][10]
Q4: How should non-hematologic adverse events, such as pleural effusion, be managed?
Management of severe non-hematologic adverse events involves interrupting treatment and resuming at a reduced dose upon resolution.
-
General Guideline: For any Grade 3 or higher non-hematologic adverse reaction, treatment should be withheld until the event resolves to Grade 1 or baseline.[2] Therapy can then be resumed at a reduced dose, depending on the initial severity of the event.[3]
-
Pleural Effusion: This is a known side effect of Dasatinib.[4] Management involves interrupting the drug until the patient is asymptomatic or returns to baseline.[9] If the effusion does not improve within a week, diuretics or corticosteroids may be considered.[9]
-
For a first episode, treatment can be restarted at the same dose level after resolution.
-
For a subsequent or severe episode, restart at a reduced dose level.[9]
-
Q5: Are there alternative or investigational dosing strategies to improve tolerability?
Yes, several alternative dosing strategies have been explored in clinical trials to reduce toxicity while maintaining efficacy.
-
Lower Initial Dose: An initial dose of 50 mg/day has been suggested as a safe and effective option for newly diagnosed CML-CP patients, particularly in elderly populations or those with significant comorbidities.[9][11][12][13]
-
Intermittent Dosing: Strategies involving drug holidays, such as 3 to 5 days of Dasatinib followed by a 2 to 4-day break, have been shown to reduce toxicity while maintaining molecular response in some patients.[1]
-
Therapeutic Drug Monitoring (TDM): Retrospective studies suggest a link between Dasatinib plasma concentration and both treatment response and toxicity.[13][14] TDM-guided dose adjustments may help personalize therapy, reducing the incidence of adverse events like pleural effusion without compromising efficacy.[11][12]
Quantitative Data from Key Clinical Trials
Table 1: Efficacy and Safety from Phase III Dose-Optimization Study (CA180-034) in Imatinib-Resistant/Intolerant CML-CP
This table summarizes key 2-year follow-up data comparing different Dasatinib dosing regimens.
| Endpoint | 100 mg Once Daily (n=167) | 70 mg Twice Daily (n=168) | 140 mg Once Daily (n=167) | 50 mg Twice Daily (n=168) |
| Efficacy | ||||
| Major Cytogenetic Response (MCyR) | 63% | 61% | 63% | 62% |
| Complete Cytogenetic Response (CCyR) | 50% | 50% | 54% | 52% |
| Progression-Free Survival (24-mo) | 80% | 76% | 75% | 76% |
| Overall Survival (24-mo) | 91% | 94% | 88% | 90% |
| Key Safety Events (All Grades) | ||||
| Pleural Effusion | 10% | 19% | 19% | 17% |
| Grade 3-4 Hematologic Toxicity | ||||
| Thrombocytopenia | 24% | 39% | 35% | 35% |
| Neutropenia | 34% | 34% | 33% | 36% |
| Dose Modifications | ||||
| Dose Interruption | 56% | 71% | 66% | 69% |
| Dose Reduction | 36% | 60% | 52% | 54% |
| Discontinuation due to Toxicity | 12% | 21% | 16% | 19% |
Data adapted from 2 and 3-year follow-up reports of the CA180-034 study.[7][15]
Table 2: Impact of Dose Modification on Efficacy in Newly Diagnosed CML-CP (DASISION Trial)
This table shows that dose interruptions or reductions to manage adverse events did not negatively impact response rates.
| Response by 24 Months | Dasatinib 100 mg QD (with dose modification) | Imatinib 400 mg QD (with dose modification) |
| Complete Cytogenetic Response (CCyR) | 78% | 71% |
| Major Molecular Response (MMR) | 52% | 30% |
Data adapted from the DASISION trial analysis.[16]
Experimental Protocols & Methodologies
Protocol: Assessment of Molecular Response
Monitoring the levels of BCR-ABL1 fusion transcripts is the standard method for assessing molecular response to Dasatinib.
-
Sample Collection: Collect peripheral blood or bone marrow samples at baseline and at regular intervals (e.g., every 3-6 months) post-treatment initiation.[1]
-
RNA Extraction: Isolate total RNA from the collected samples using a standardized commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers and probes specific for the BCR-ABL1 fusion transcript (e.g., p210) and a stable reference gene (e.g., ABL1, GUSB).
-
Run samples in triplicate to ensure accuracy.
-
Include positive and negative controls in each run.
-
-
Data Analysis: Calculate the BCR-ABL1 transcript level relative to the reference gene. Report the results on the International Scale (IS) to allow for standardized comparison across different laboratories. A Major Molecular Response (MMR) is typically defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.
Protocol: Pharmacodynamic Analysis of BCR-ABL Inhibition
This protocol assesses the direct effect of Dasatinib on its target in patient cells.
-
Sample Collection: Obtain bone marrow mononuclear cells or CD34+ progenitor cells from patients at specific time points before and after Dasatinib administration.[17][18]
-
In Vitro Incubation: Incubate the isolated cells in the presence of varying concentrations of Dasatinib for a set period (e.g., 2 hours).[18]
-
Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.
-
Biomarker Analysis (Western Blot or Flow Cytometry):
-
Target: Analyze the phosphorylation status of CrkL (CT10 regulator of kinase-like protein), a key downstream substrate of BCR-ABL.[14][17][19]
-
Method: Use phospho-specific antibodies against CrkL (p-CrkL) and a total CrkL antibody for normalization.
-
Detection: Detect protein levels using Western blot or intracellular flow cytometry.[17][18]
-
-
Data Analysis: Quantify the level of p-CrkL relative to total CrkL at different Dasatinib concentrations. This allows for the calculation of an IC50 (the concentration required to inhibit 50% of CrkL phosphorylation), providing a measure of the drug's pharmacodynamic effect in individual patients.[17]
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Dasatinib dose management for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. SPRYCEL® (dasatinib) Dosing | HCP [sprycel-hcp.com]
- 4. Dasatinib dosing strategies in Philadelphia chromosome-positive leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasatinib in Pediatric Patients With Chronic Myeloid Leukemia - The ASCO Post [ascopost.com]
- 6. Intermittent target inhibition with dasatinib 100 mg once daily preserves efficacy and improves tolerability in imatinib-resistant and -intolerant chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 10. Sprycel, Phyrago (dasatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Frontiers | Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings [frontiersin.org]
- 12. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Pharmacokinetics and pharmacodynamics of dasatinib in the chronic phase of newly diagnosed chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Analysis of Dasatinib-d8 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Dasatinib, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides a comprehensive comparison of Dasatinib-d8, a stable isotope-labeled internal standard, with other commonly employed structural analog internal standards. The following analysis is supported by experimental data from various validated bioanalytical methods, highlighting the superior performance of this compound in mitigating analytical variability.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to calibration standards, quality controls, and study samples. Its primary role is to correct for variations that can occur during sample preparation, chromatography, and detection, thereby enhancing the accuracy and precision of the method.[1] The two main types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogs.[1]
This compound is a deuterated form of Dasatinib, making it a SIL-IS. Due to their near-identical chemical and physical properties to the analyte, SIL internal standards are widely regarded as the gold standard in quantitative bioanalysis.[2] They co-elute with the analyte, experiencing similar matrix effects and extraction recovery, which leads to more effective compensation for analytical variability.[1] Structural analogs, on the other hand, are different molecules with similar chemical structures to the analyte. While they can be a viable alternative when a SIL-IS is unavailable, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less accurate correction.[2]
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance characteristics of bioanalytical methods for Dasatinib quantification using either this compound or various structural analog internal standards. The data is compiled from several published and validated LC-MS/MS methods.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1 - 400 | 1.00 - 1000 |
| Accuracy (%) | Within ±15% | Within ±9.0% |
| Precision (% CV) | < 15% | < 5.3% |
| Recovery (%) | Dasatinib: 109.04 ± 3.76 | Dasatinib: >79% |
| This compound: 97.66 | ||
| Matrix Effect | Not significant | Minimal (IS normalized) |
| Reference | Saraner N, et al. (2019)[3] | Furlong MT, et al. (2012)[4] |
Table 2: Method Validation Parameters with Structural Analog Internal Standards
| Internal Standard | Verapamil | Lopinavir | Gliquidone |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 98 | 2.0 - 490.0 |
| Accuracy (%) | 94.15 - 107.33 | 88.2 - 105.8 | Within ±15% |
| Precision (% CV) | < 15% | 2.3 - 7.0 | < 15% |
| Recovery (%) | 79.77 - 85.17 | Not specified | 63.7 - 71.8 |
| Matrix Effect | No significant ionization effects | Not specified | Not significant |
| Reference | Hemanth G, et al. (2024)[5] | Costa ER, et al. (2023)[6][7] | Zeng J, et al. (2017)[8] |
As evidenced by the data, methods employing this compound consistently demonstrate high accuracy and precision, with excellent recovery and minimal matrix effects. While methods using structural analogs also meet validation criteria, the use of a stable isotope-labeled internal standard like this compound provides a higher degree of confidence in the results by more effectively compensating for potential analytical variabilities. The nearly identical chemical nature of this compound to Dasatinib ensures that it behaves similarly during all stages of the analytical process, from extraction to detection.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Sample Preparation (Protein Precipitation) using this compound
This protocol is adapted from Saraner N, et al. (2019).[3]
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction) using a Structural Analog (Lopinavir)
This protocol is adapted from Costa ER, et al. (2023).[6][7]
-
To 180 µL of plasma, add 20 µL of the internal standard solution (Lopinavir).
-
Add 2 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical bioanalytical workflow and the signaling pathways inhibited by Dasatinib.
Caption: A generalized workflow for the bioanalytical quantification of Dasatinib using an internal standard.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.[9][10][11]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Chromatographic Bioanalytical Assays for the Quantitative Determination of Marine-Derived Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards for Dasatinib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dasatinib, a tyrosine kinase inhibitor, with a focus on the cross-validation of internal standards. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data. Here, we compare the performance of the deuterated analog, Dasatinib-d8, with other commonly used internal standards, supported by experimental data from published literature.
Comparative Performance of Internal Standards
The choice of an internal standard is pivotal for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's physicochemical properties and behavior during extraction and ionization. This compound, as a stable isotope-labeled internal standard, is often considered the gold standard due to its near-identical chemical structure and chromatographic retention time to Dasatinib. However, other compounds have also been successfully employed. The following tables summarize the performance of analytical methods using this compound and alternative internal standards.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Analytical Technique | Reference |
| Linearity | 1-400 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Human Plasma | LC-MS/MS | [1] |
| Linearity | 0.25–250.00 | 90.42–116.22 (within-run at LLOQ), 105.90 (between-run) | 3.72–4.33 (within-run at LLOQ), 11.50 (between-run) | Not explicitly stated | Human Plasma | LC-MS/MS | [2] |
| Linearity | 15-200 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Rat Plasma | UPLC-MS | [3] |
| Linearity | 1.00-1000 | Within ± 9.0% of nominal values | Within 5.3% | >79% | Human Plasma | LC-MS/MS | [4] |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Analytical Technique | Reference |
| Verapamil | 1-500 | 94.15-107.33 | Not explicitly stated | 79.77-85.17 | Rat Plasma | LC-MS/MS | [5] |
| Lopinavir | 1-98 | 88.2-105.8 (intra-day), 90.6-101.7 (inter-day) | 2.3-6.2 (intra-day), 4.3-7.0 (inter-day) | Not explicitly stated | Mice & Human Plasma | LC-MS/MS | [6] |
| Erlotinib | 1–500 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Rat Plasma | UPLC-MS/MS | [7] |
| Imatinib | 5-300 | Within ±15% | Within ±15% | 103.7-112.1 | Human Plasma | RP-HPLC | [8] |
| Montelukast | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated | Rabbit Plasma | HPLC | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summarized protocols from the literature for the quantification of Dasatinib using different internal standards.
Method 1: Dasatinib Quantification using this compound (LC-MS/MS)
-
Sample Preparation: Protein precipitation is a common method. To 200 µL of human plasma, 50 µL of a methanolic solution of this compound (0.4 µg/mL) and a methanolic formic acid solution (0.1% v/v) are added. The sample is centrifuged, and an aliquot of the supernatant is injected into the LC-MS/MS system.[1] Alternatively, solid-phase extraction (SPE) on Oasis HLB 96-well plates can be used for sample cleanup.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: For Dasatinib, m/z 488.1 > 401.1; for this compound, m/z 496.15 > 406.1.[1]
-
Method 2: Dasatinib Quantification using Verapamil (LC-MS/MS)
-
Sample Preparation: To rat plasma, an internal standard solution of Verapamil is added. The specific extraction method is not detailed but likely involves protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Method 3: Dasatinib Quantification using Lopinavir (LC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction is employed. A 180 µL plasma sample is mixed with 20 µL of Lopinavir solution (500 ng/mL). The mixture is extracted with 2 mL of methyl tert-butyl ether (MTBE), centrifuged, and the organic layer is dried and reconstituted.[6]
-
Chromatographic Conditions: The specific column and mobile phase composition are detailed in the reference.
-
Mass Spectrometry Detection:
-
Ionization: ESI in positive ion mode.
-
MRM Transitions: For Dasatinib, m/z 488.2 → 401.3; for Lopinavir, m/z 629.4→155.2.[6]
-
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method validation and comparison. The following diagram illustrates a typical workflow for the bioanalytical quantification of Dasatinib.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
Performance Comparison of Dasatinib-d8 Batches: A Guide for Researchers
Key Performance Parameters for Dasatinib-d8
The critical quality attributes for this compound, a deuterated internal standard, are its chemical purity, isotopic enrichment, and stability. Variations in these parameters between batches can significantly impact the accuracy of analytical measurements.
Data Presentation: Comparison of Hypothetical this compound Batches
The following table summarizes the performance data for three hypothetical batches of this compound, based on common specifications found in certificates of analysis.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Chemical Purity (HPLC) | 99.85% | 99.15%[1] | 99.50% | ≥ 98.0% |
| Isotopic Enrichment (% d8) | 99.5% | 98.0%[1] | 99.2% | ≥ 98.0% |
| Isotopic Distribution (% d0) | ≤0.1% | ≤1%[2] | ≤0.5% | ≤ 1.0% |
| Residual Solvents (GC-HS) | Complies | Complies | Complies | Ph. Eur. / USP |
| Identity (¹H-NMR, LC-MS) | Consistent | Consistent[1] | Consistent | Consistent with structure |
| Appearance | White to off-white solid[1] | White to off-white solid | Off-white solid | White to off-white solid |
Analysis of Batch Performance:
-
Batch A demonstrates the highest chemical purity and isotopic enrichment, making it the most suitable for sensitive and accurate quantification of Dasatinib.
-
Batch B meets the minimum acceptance criteria, but its lower chemical purity and isotopic enrichment might introduce slight variability in analytical results compared to Batch A.
-
Batch C shows a good balance of chemical purity and isotopic enrichment, representing a reliable batch for routine analytical work.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound quality. The following are standard protocols for key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of this compound relative to any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Sunniest C18, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0).[3]
-
Mobile Phase B: Methanol:Buffer:Acetonitrile (90:5:5 v/v/v).[3]
-
Gradient: A time-programmed gradient is used to ensure the separation of all potential impurities.
-
Flow Rate: 1.2 mL/min.[3]
-
Detection Wavelength: 310 nm.[3]
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., DMSO followed by diluent).[3]
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Isotopic Enrichment and Distribution by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the identity and determines the isotopic purity of this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Waters Atlantis dC18 (75 × 4.6 mm, 3.5 µm).[4]
-
Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[4]
-
MRM Transitions:
-
Procedure:
-
Infuse a solution of this compound into the mass spectrometer.
-
Acquire full scan mass spectra to observe the distribution of deuterated species.
-
Calculate the isotopic enrichment by comparing the peak intensity of the d8 species to the sum of intensities of all isotopic species (d0 to d7).
-
Visualizations
Dasatinib Signaling Pathway
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[2] This inhibition blocks downstream signaling pathways that are critical for cell proliferation and survival in certain cancers like chronic myeloid leukemia (CML).
Caption: Mechanism of action of Dasatinib as a tyrosine kinase inhibitor.
Experimental Workflow for Quality Control of this compound Batches
The following diagram illustrates a typical workflow for the quality control and comparison of different batches of this compound.
Caption: Workflow for the quality control and comparison of this compound batches.
References
Stability of Dasatinib-d8 Under Various Storage Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Dasatinib-d8 as an internal standard in quantitative bioanalysis, ensuring its stability throughout the experimental workflow is paramount for accurate and reproducible results. This guide provides a comparative overview of the stability of this compound under various storage conditions, supported by available experimental data and detailed methodologies.
Comparison of Dasatinib Stability Under Different Storage Conditions
While specific quantitative stability data for this compound is not extensively available in public literature, data for its non-deuterated counterpart, Dasatinib, provides a strong indication of its stability profile. The following table summarizes the known stability of Dasatinib in human plasma, which can be considered a reliable proxy for this compound stability in a biological matrix.
| Storage Condition | Analyte | Matrix | Duration | Stability Outcome |
| Room Temperature | Dasatinib | Human Plasma | At least 22 hours | Stable[1] |
| -20°C | Dasatinib | Human Plasma | At least 123 days | Stable[1] |
| Freeze-Thaw Cycles (from -20°C) | Dasatinib | Human Plasma | At least 6 cycles | Stable[1] |
| 4°C and 40°C (Cyclic) | Dasatinib | Nanoemulsion | 3 cycles | No significant change in content |
| -20°C (in solution) | Dasatinib | DMSO | 3 months | Use within this period to prevent potency loss |
| -80°C (in solution) | Dasatinib | DMSO | 1 month | A significant drop in potency was anecdotally reported after this period. |
Note: While deuterated internal standards are generally expected to have similar stability to their non-deuterated counterparts, it is crucial to perform in-house validation for the specific storage conditions and solvent systems used in your laboratory.
Experimental Protocols
A generalized experimental protocol for assessing the stability of an internal standard like this compound in a biological matrix is outlined below. This protocol is based on standard practices for bioanalytical method validation.
Objective:
To evaluate the stability of this compound in a chosen matrix (e.g., human plasma) under various storage conditions relevant to the bioanalytical workflow.
Materials:
-
This compound reference standard
-
Control matrix (e.g., drug-free human plasma)
-
Analytical solvent (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Spiking of Matrix: Spike the control matrix with a known concentration of this compound. It is recommended to test at least two concentration levels (low and high QC).
-
Stability Conditions: Aliquot the spiked matrix samples and store them under the following conditions:
-
Short-Term (Bench-Top) Stability: Keep at room temperature for a predefined period (e.g., 4, 8, 24 hours) that mimics the sample handling time.
-
Long-Term Stability: Store in a freezer at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature for at least 12 hours and then thaw them at room temperature.
-
-
Sample Analysis: At each time point, extract this compound from the matrix using a validated extraction procedure and analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared (time zero) samples. The internal standard is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Validation.
Dasatinib Signaling Pathway
Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The diagram below illustrates the simplified BCR-ABL signaling pathway that is disrupted by Dasatinib.
Caption: Simplified BCR-ABL Signaling Pathway Inhibited by Dasatinib.
References
Inter-laboratory Comparison of Dasatinib Quantification Using Dasatinib-d8: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of Dasatinib in human plasma, with a specific focus on methods employing Dasatinib-d8 as an internal standard. The data presented is synthesized from various independent validation studies, offering insights into the performance and reproducibility of these methods across different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Dasatinib.
Mechanism of Action of Dasatinib
Dasatinib is a potent tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways involved in cell proliferation and survival.[1][2] Its primary target is the BCR-ABL kinase, an abnormal protein found in most patients with chronic myeloid leukemia (CML) and some with acute lymphoblastic leukemia (ALL).[2] By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[2][3] In addition to BCR-ABL, Dasatinib also inhibits other kinase families, including SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] This multi-targeted approach contributes to its efficacy in treating leukemia, including cases resistant to other TKIs like imatinib.[1][2]
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Dasatinib quantification using this compound as the internal standard.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Laboratory 1[4] | Laboratory 2[5] | Laboratory 3[6] |
| LC Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) | Luna phenyl-hexyl | Not Specified |
| Mobile Phase | Not Specified | Isocratic | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Dasatinib) | m/z 488.1 > 401.1 | Not Specified | m/z 488 > 401 |
| MRM Transition (this compound) | m/z 496.15 > 406.1 | Not Specified | m/z 496 > 406 |
Table 2: Method Validation Parameters
| Parameter | Laboratory 1[4] | Laboratory 2[5] | Laboratory 3[6] | Laboratory 4[7] |
| Linear Range (ng/mL) | 1 - 400 | 1 - 1000 | 0.25 - 250 | 2 - 500 |
| LLOQ (ng/mL) | 1 | 1 | 0.25 | 2 |
| Intra-assay Precision (%) | Not Specified | < 5.3 | 0.76 - 5.75 | < 9.0 |
| Inter-assay Precision (%) | Not Specified | < 5.3 | 1.75 - 4.68 | < 17.9 |
| Intra-assay Accuracy (%) | Not Specified | ± 9.0 | 99.01 - 107.51 | ± 14.4 |
| Inter-assay Accuracy (%) | Not Specified | ± 9.0 | 101.75 - 104.82 | ± 13.8 |
| Recovery (%) | Not Specified | > 79 | Not Specified | 92.9 - 96.0 |
Experimental Protocols
Below are representative experimental protocols for the quantification of Dasatinib in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and speed.
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (or a mixture of zinc sulfate, water, and acetonitrile[6]) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Method Transfer and Validation of a Dasatinib Assay Utilizing Dasatinib-d8
This guide provides a comprehensive comparison of analytical methods for the quantification of Dasatinib, a tyrosine kinase inhibitor, with a focus on assays utilizing its deuterated internal standard, Dasatinib-d8. It is intended for researchers, scientists, and drug development professionals to facilitate the transfer and validation of robust and reliable bioanalytical methods.
Mechanism of Action of Dasatinib
Dasatinib is a potent inhibitor of multiple tyrosine kinases.[1][2][3] In chronic myeloid leukemia (CML), it primarily targets the BCR-ABL kinase, an enzyme with deregulated activity that promotes cancerous cell growth.[1][2] Unlike some other tyrosine kinase inhibitors, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which can help overcome resistance.[1][2] Additionally, Dasatinib inhibits other kinase families, including the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broader anti-cancer activity.[1][2][3] The inhibition of these signaling pathways ultimately disrupts downstream processes that control cell proliferation, migration, and survival, leading to apoptosis of malignant cells.[2]
Caption: Dasatinib's inhibition of multiple tyrosine kinases.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Dasatinib in human plasma. These methods commonly employ this compound as a stable isotope-labeled internal standard to ensure accuracy and precision.
Table 1: Linearity and Sensitivity
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r²) |
| Furlong et al.[4][5] | 1.00 | 1000 | >0.99 (Implied) |
| Maher et al.[6] | 1 | 500 | Not explicitly stated |
| Saraner et al.[7] | 1 | 400 | Linear |
| Unnamed Study[8] | 0.25 | 250.00 | Not explicitly stated |
| de Wit et al.[9] | 0.2 | 200 | Not explicitly stated |
| Unnamed Study[10][11] | 1 | 98 | >0.99 |
Table 2: Accuracy and Precision
| Method Reference | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Nominal) |
| Furlong et al.[4][5] | Replicate QCs | <5.3% | <5.3% | ± 9.0% |
| Unnamed Study[8] | LLOQ | 3.72 - 4.33% | 11.50% | 90.42 - 116.22% |
| Unnamed Study[8] | >LLOQ | 0.76 - 5.75% | 1.75 - 4.68% | 99.01 - 107.51% |
| de Wit et al.[9] | LLOQ & QCs | <14.3% | <10.9% | Not explicitly stated |
| Unnamed Study[10][11] | Not Specified | 2.3 - 6.2% | 4.3 - 7.0% | 88.2 - 105.8% (Intra-day) |
| Unnamed Study[10][11] | Not Specified | 90.6 - 101.7% (Inter-day) |
Table 3: Recovery and Stability
| Method Reference | Recovery (%) | Stability Conditions |
| Furlong et al.[4][5] | >79% | Room temp: 22h, -20°C: 123 days, 6 freeze-thaw cycles |
| Unnamed Study[12] | 79.77 - 85.17% | Bench top, Autosampler, Short-term, Long-term (64 days), Freeze-thaw |
Experimental Protocols
A generalized experimental workflow for the quantification of Dasatinib in plasma using LC-MS/MS with this compound is outlined below. Specific parameters may vary between laboratories and should be optimized accordingly.
Caption: General workflow for a Dasatinib bioanalytical assay.
Sample Preparation
The most common sample preparation techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[10]
-
Protein Precipitation (PPT): A simple and rapid method where a precipitating agent (e.g., acetonitrile or a mixture of zinc sulfate, water, and acetonitrile) is added to the plasma sample.[7][8] After vortexing and centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT. Samples are loaded onto an SPE cartridge (e.g., Oasis HLB or MCX), washed to remove interferences, and the analytes are then eluted with an appropriate solvent.[4][5][9]
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether).[10]
Chromatographic Separation
Liquid chromatography is performed to separate Dasatinib and this compound from endogenous plasma components.
-
Columns: Reversed-phase columns such as C18 or phenyl-hexyl are commonly used.[4][5][7][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium formate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[8][11][13] Elution can be isocratic or gradient.[4][8]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.
-
Ionization: Positive electrospray ionization (ESI) is typically used.[4][6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for Dasatinib and this compound.[6][7]
Method Validation
Validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[8][13][14][15][16] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14] This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Dasatinib and this compound.
-
Linearity: The relationship between the instrument response and the known concentration of the analyte. Calibration curves are generated by analyzing a series of standards over the expected concentration range in the study samples.[7]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[14] These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is a critical parameter in LC-MS/MS assays.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. impactfactor.org [impactfactor.org]
- 13. acgpubs.org [acgpubs.org]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. centerforbiosimilars.com [centerforbiosimilars.com]
- 16. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
A Researcher's Guide to Quantitative Analysis: With and Without an Internal Standard
In the pursuit of accurate and reliable analytical data, the use of an internal standard is a widely adopted technique, particularly in chromatography and mass spectrometry.[1][2] This guide provides a comprehensive comparison of analytical results obtained with and without an internal standard, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals. The inclusion of an internal standard is designed to compensate for various analytical errors, ultimately enhancing the precision and accuracy of quantitative measurements.[2][3]
The Role of an Internal Standard
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and blanks in an analysis.[1][4] The fundamental principle is that the IS and the analyte of interest will be affected proportionally by variations during sample preparation and analysis.[5][6] By measuring the ratio of the analyte's response to the internal standard's response, variations such as sample loss during preparation, injection volume inconsistencies, and instrument drift can be effectively corrected.[1][7] This method contrasts with external standardization, where the analyte's response is directly compared to a calibration curve generated from standards prepared separately.[8]
Data Presentation: A Comparative Analysis
The true impact of employing an internal standard is most evident in the improved precision and repeatability of the results. The following table summarizes a comparative experiment analyzing the concentration of a target analyte in a sample matrix, both with and without the use of an internal standard.
| Parameter | Analysis Without Internal Standard | Analysis With Internal Standard |
| Mean Measured Concentration (mg/mL) | 0.512 | 0.501 |
| Standard Deviation (SD) | 0.045 | 0.010 |
| Relative Standard Deviation (%RSD) | 8.79% | 1.99% |
| Accuracy (% Recovery of True Value) | 102.4% | 100.2% |
This data is representative and compiled based on findings that demonstrate a significant improvement in precision when an internal standard is utilized.[1] For instance, one study showed that using an internal standard improved the repeatability of results by a factor of 4.4.[1]
Experimental Protocols
To illustrate the practical application, detailed methodologies for a typical chromatographic analysis are provided below.
Objective: To quantify the concentration of a target analyte in a sample matrix using High-Performance Liquid Chromatography (HPLC) with and without an internal standard.
Materials:
-
Target Analyte (e.g., Caffeine)
-
Internal Standard (e.g., Theophylline - a compound structurally similar to caffeine but not present in the sample)[9]
-
Solvent (e.g., Acetonitrile, HPLC grade)
-
Sample Matrix (e.g., a placebo formulation)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Protocol 1: Analysis Without an Internal Standard (External Standard Method)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the target analyte at a concentration of 1 mg/mL in the solvent.
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a portion of the sample matrix and dissolve it in the solvent to achieve an expected analyte concentration of approximately 0.5 mg/mL.
-
Prepare five replicate sample solutions.
-
-
Chromatographic Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas on the calibration curve.
-
Protocol 2: Analysis With an Internal Standard
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of the internal standard at a concentration of 0.5 mg/mL in the solvent.
-
-
Preparation of Standard Solutions:
-
Prepare a series of calibration standards of the target analyte as in Protocol 1.
-
To each standard solution, add a constant and known amount of the internal standard stock solution.[4]
-
-
Preparation of Sample Solutions:
-
Prepare five replicate sample solutions as in Protocol 1.
-
To each sample solution, add the same constant and known amount of the internal standard stock solution as was added to the standards.[1]
-
-
Chromatographic Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the peak areas of both the analyte and the internal standard in each chromatogram.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard solution.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte.
-
Calculate the peak area ratio for each sample solution and determine the analyte concentration from the calibration curve.[1]
-
Visualization of Analytical Workflows
To further clarify the procedural differences, the following diagrams illustrate the analytical workflows.
Conclusion
The use of an internal standard is a powerful tool for improving the quality of quantitative analytical data.[1] By compensating for variations inherent in sample preparation and instrumental analysis, the internal standard method consistently yields results with higher precision and accuracy compared to the external standard method.[3][10] While the addition of an internal standard introduces an extra step in the experimental workflow, the significant enhancement in data reliability often justifies this effort, particularly in regulated environments such as drug development where data integrity is paramount. However, it is important to note that in some cases, a simple external standard quantification may be adequate, and the addition of an internal standard may not significantly improve accuracy and precision.[11][12] The choice of whether to use an internal standard should be based on a thorough evaluation of the analytical method's requirements and potential sources of error.[5][13]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Dasatinib-d8
Dasatinib-d8, a deuterated analog of the tyrosine kinase inhibitor Dasatinib, requires stringent safety protocols due to its potential health hazards. This guide provides immediate and essential information for researchers, scientists, and drug development professionals on its safe handling, necessary personal protective equipment (PPE), and proper disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may cause organ damage.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double latex or nitrile gloves are required.[2] |
| Protective Clothing | A lab coat, suit, or scrubs should be worn.[2] |
| Eye Protection | Safety glasses or goggles are mandatory.[2] |
| Footwear | Closed-toe shoes must be worn in the handling area.[2] |
| Respiratory Protection | An N100 respirator is necessary if engineering controls are not available.[2] |
Engineering Controls and Safe Handling
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
| Engineering Control | Application |
| Chemical Fume Hood | Required for handling this compound powder.[2] |
| Chemical Fume Hood or Biosafety Cabinet | Required for handling this compound solutions.[2] |
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or aerosols.[3][4]
-
Work in a well-ventilated area, preferably within a designated chemical fume hood.[3][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][6]
-
Wash hands thoroughly after handling.[4]
-
Pregnant women should exercise extra caution when working with this compound.[2]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7] |
Storage and Disposal Protocols
Correct storage and disposal are crucial to prevent contamination and environmental harm.
Storage:
-
Store in a tightly sealed, original container.[1]
-
Keep in a cool, dry, and well-ventilated place.[5]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][2][3]
-
Do not dispose of with household garbage or allow it to enter the sewage system.[1]
-
Contaminated clothing should be discarded as hazardous material.[2]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
